molecular formula C15H15ClN6OS2 B2459930 N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide CAS No. 1421467-72-2

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide

Cat. No. B2459930
M. Wt: 394.9
InChI Key: MRQHBNCRRPYTFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H15ClN6OS2 and its molecular weight is 394.9. The purity is usually 95%.
BenchChem offers high-quality N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Research on derivatives closely related to N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide has shown significant anticancer properties. Synthesized compounds have been studied for their selective cytotoxicity against human lung adenocarcinoma cells, revealing certain derivatives with high selectivity and apoptosis-inducing capabilities (Evren et al., 2019). This suggests potential applications in cancer therapy, especially in targeted treatments for lung cancer.

α-Glucosidase Inhibitory Activity

Another area of research interest is the α-glucosidase inhibitory potential of these derivatives, indicating applications in managing diabetes through the control of postprandial hyperglycemia. A study by Iftikhar et al. (2019) highlights the synthesis of N-aryl/aralkyl derivatives exhibiting promising α-glucosidase inhibition, suggesting these compounds as potential leads for antidiabetic drug development (Iftikhar et al., 2019).

Antimicrobial Activity

Compounds structurally related to N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide have also been evaluated for their antimicrobial properties. Studies have shown that these derivatives can act as potent antimicrobial agents against a variety of pathogens, including bacteria and fungi, offering potential applications in the development of new antimicrobial drugs (Cankilic & Yurttaş, 2017).

Cholinesterase Inhibition

Research into the cholinesterase inhibition activity of these derivatives reveals their potential application in treating neurodegenerative diseases such as Alzheimer's. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) suggests these compounds could improve cognitive functions in Alzheimer's patients by enhancing cholinergic transmission (Riaz et al., 2020).

properties

IUPAC Name

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN6OS2/c1-9-12(25-14(18-9)10-5-3-4-6-11(10)16)7-17-13(23)8-24-15-19-20-21-22(15)2/h3-6H,7-8H2,1-2H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQHBNCRRPYTFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)CSC3=NN=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide

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